4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
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Overview
Description
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the isothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the amino group and the p-tolyl group through substitution reactions.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide: shares structural similarities with other isothiazole derivatives.
Other Isothiazoles: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which could confer unique biological activities or chemical properties.
Properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-4-6-11(7-5-10)13-12(16)14(21-18-13)15(19)17-8-3-9-20-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDDPASUGMDPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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